Trap-101 hydrochloride

NOP receptor pharmacology opioid receptor selectivity radioligand binding assay

Achiral NOP antagonist with inverse agonist activity, ideal for studies requiring constitutive receptor tone discrimination. Superior synthetic reliability vs. J-113397 ensures batch-to-batch consistency. Validated in MPTP/6-OHDA Parkinson‘s models; synergizes with L-DOPA. ≥98% purity, ≥114-fold selectivity over μ-opioid.

Molecular Formula C24H36ClN3O2
Molecular Weight 434.0 g/mol
CAS No. 873567-76-1
Cat. No. B1398525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrap-101 hydrochloride
CAS873567-76-1
Molecular FormulaC24H36ClN3O2
Molecular Weight434.0 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO.Cl
InChIInChI=1S/C24H35N3O2.ClH/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19;/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3;1H
InChIKeyYEVMLMQAMCKVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trap-101 (CAS 873567-76-1) – Product Overview for NOP Receptor Antagonist Research


1-(1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl)-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (commonly known as Trap-101; CAS 873567-76-1) is a small-molecule, achiral antagonist of the nociceptin/orphanin FQ (NOP) receptor (also designated ORL1 or KOR-3). Trap-101 was developed as an achiral analogue of the first-generation NOP antagonist J-113397, combining a simplified synthetic route with comparable or superior pharmacological characteristics [1]. It is supplied predominantly as the hydrochloride salt (C24H35N3O2·HCl; MW 434.02) and is utilized as a high-purity (≥98% by HPLC) research tool in neuropharmacology, particularly for probing the NOP receptor system in pain processing, motor function, and neuropsychiatric disease models .

Why Trap-101 (CAS 873567-76-1) Cannot Be Interchanged with Generic NOP Antagonists


Generic substitution among NOP receptor antagonists is scientifically unsound due to profound differences in receptor selectivity profiles, functional pharmacology (e.g., neutral antagonism versus inverse agonism), and in vivo dose-response characteristics. Trap-101 exhibits a specific selectivity window across opioid receptor subtypes that differs markedly from its parent compound J-113397, the peptide antagonist UFP-101, and other small-molecule NOP ligands such as JTC-801 [1]. Furthermore, Trap-101 demonstrates inverse agonist activity at constitutively active NOP receptors—a property not shared by all NOP antagonists—with direct implications for experimental interpretation in systems where receptor tone is present [2]. These pharmacological distinctions, combined with compound-specific differences in in vivo efficacy and potential off-target profiles, make Trap-101 irreplaceable by alternatives without risking experimental inconsistency or data misinterpretation.

Trap-101 (CAS 873567-76-1): Quantitative Differentiation Evidence for Scientific Selection


Receptor Binding Selectivity: Trap-101 vs. J-113397 – Comparative pKi Values Across Opioid Subtypes

Trap-101 demonstrates a distinct selectivity profile across opioid receptor subtypes compared to its chiral parent compound J-113397. In GTPγ35S binding assays using CHO cells expressing human recombinant receptors, Trap-101 exhibits a pKi of 8.65 (Ki ≈ 2.2 nM) for the NOP receptor, with pKi values of 6.60 (Ki ≈ 251 nM) for μ-opioid receptors, 6.14 (Ki ≈ 724 nM) for κ-opioid receptors, and <5 (Ki > 10,000 nM) for δ-opioid receptors . In contrast, J-113397 displays higher absolute affinity for the NOP receptor (Ki = 1.8 nM; pKi ≈ 8.74) but a different selectivity margin relative to classical opioid receptors: Ki values for J-113397 are 1.8 ± 0.24 nM (NOP), 1000 ± 160 nM (μ), 640 ± 87 nM (κ), and >10,000 nM (δ) [1]. Trap-101 achieves a selectivity window of approximately 114-fold over μ-opioid receptors and >4,500-fold over δ-opioid receptors, whereas J-113397 exhibits approximately 556-fold selectivity over μ-opioid receptors [1].

NOP receptor pharmacology opioid receptor selectivity radioligand binding assay

Functional Antagonism: Inverse Agonist Activity of Trap-101 vs. Partial Agonism of UFP-101 at Constitutively Active NOP Receptors

At constitutively active NOP receptors heterologously expressed in rat sympathetic neurons, Trap-101 functions as an inverse agonist, reversing tonic inhibition of voltage-dependent Ca2+ currents in the absence of agonist stimulation. In contrast, the peptide NOP antagonist UFP-101 ([Nphe1Arg14Lys15]N/OFQ-NH2) exerts partial agonist effects under identical conditions, failing to abolish tonic Ca2+ current inhibition [1]. In the same experimental system, Trap-101, compound 24 (1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4′-piperidin-1-yl]propyl}pyrrolidine-2-carboxamide), and JTC-801 all demonstrated inverse agonist activity, whereas UFP-101 uniquely exhibited residual partial agonism [1]. Quantitatively, Trap-101 application alone produced no effect on Ca2+ currents in control (non-transfected) neurons but significantly reversed the enhanced tonic inhibition observed in NOP-transfected neurons, consistent with inverse agonism at spontaneously active receptors [1].

constitutive receptor activity inverse agonism electrophysiology

In Vivo Anti-Parkinsonian Efficacy: Dose-Response Comparison of Trap-101 vs. J-113397 in MPTP-Treated Mice

In the MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) mouse model of parkinsonism, Trap-101 and J-113397 exhibit comparable efficacy at lower doses but differ in their dose-response ceilings and high-dose motor inhibition profiles. Trap-101 (0.001–0.1 mg/kg) promoted stepping activity in the drag test (a measure of akinesia/bradykinesia) and synergistically or additively attenuated parkinsonism when combined with dopamine agonists [1]. At the high dose of 1 mg/kg, both Trap-101 and J-113397 failed to modulate stepping and worsened immobility time and/or rotarod performance, indicating a shared inverted U-shaped dose-response curve [1]. However, the broader effective dose range of Trap-101 in combination studies with L-DOPA—where Trap-101 evoked larger neurochemical and behavioral responses when combined with otherwise ineffective doses of L-DOPA (0.1 mg/kg) [2]—differentiates it from J-113397 in adjunctive therapeutic paradigms. Quantitatively, Trap-101 alleviated akinesia/bradykinesia and improved overall gait ability in 6-OHDA hemiparkinsonian rats at doses starting from 1 mg/kg without worsening motor deficits at 30 mg/kg [2].

Parkinson's disease MPTP model motor behavior

Synthetic and Procurement Advantage: Achiral Trap-101 vs. Chiral J-113397 – Practical Considerations for Research Supply

Trap-101 was explicitly designed as an achiral analogue of J-113397 to overcome synthetic complexity and supply limitations associated with the chiral parent compound [1]. J-113397 [(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one] contains two stereocenters, necessitating enantioselective synthesis or chiral resolution steps that historically constrained availability and increased cost [2]. Trap-101 eliminates these stereocenters through structural modification of the piperidine ring (introduction of a double bond in the tetrahydropyridine moiety), enabling a higher-yielding, non-stereoselective synthetic route while retaining the core pharmacological activity of NOP receptor antagonism [1]. Commercial vendors currently list Trap-101 (hydrochloride) with catalog purity of ≥98% by HPLC , whereas J-113397 supply may be subject to batch-to-batch variability in stereochemical purity and more limited commercial availability [2].

chemical synthesis procurement chirality

Trap-101 (CAS 873567-76-1): Optimal Research and Preclinical Application Scenarios


NOP Receptor Pharmacological Profiling Requiring Inverse Agonist Activity

When experimental systems involve heterologous overexpression of NOP receptors or native tissues with elevated constitutive receptor activity, Trap-101 is the preferred tool compound among small-molecule NOP antagonists. Unlike UFP-101, which exhibits partial agonist effects under these conditions, Trap-101 consistently demonstrates inverse agonism—reversing tonic inhibition of Ca2+ currents in NOP-transfected sympathetic neurons—making it essential for studies aimed at discriminating neutral antagonism from inverse agonism at the NOP receptor . This functional distinction is critical for accurate pharmacological classification in GPCR signaling assays where receptor tone is present.

Parkinson's Disease Preclinical Models Evaluating NOP Antagonists Alone or with L-DOPA

Trap-101 is validated for use in both acute (MPTP mouse) and chronic (6-OHDA rat) parkinsonian models, demonstrating dose-dependent anti-akinetic and anti-bradykinetic effects starting at 0.001 mg/kg in mice and 1 mg/kg in rats [1]. Its ability to synergize with subthreshold doses of L-DOPA—evoking larger neurochemical (reduced nigral glutamate, enhanced GABA release) and behavioral responses when combined with 0.1 mg/kg L-DOPA [1]—makes Trap-101 particularly suited for adjunctive therapy studies. Researchers should note the inverted U-shaped dose-response curve, with motor inhibition observed at doses ≥1 mg/kg in mice .

Long-Term Research Programs Requiring Consistent, Cost-Effective NOP Antagonist Supply

For multi-year pharmacological studies where compound supply continuity and batch-to-batch reproducibility are paramount, Trap-101's achiral structure provides a distinct logistical advantage. The elimination of stereochemical complexity in its synthetic route, relative to chiral NOP antagonists such as J-113397, translates to more reliable commercial availability and consistent purity profiles (≥98% by HPLC) across vendor batches . This procurement reliability is particularly relevant for core facilities, screening centers, and academic laboratories engaged in extended in vivo pharmacology programs.

Opioid Receptor Selectivity Studies Distinguishing NOP from Classical Opioid Receptor Engagement

Trap-101 is optimally employed in experimental designs requiring selective pharmacological blockade of NOP receptors while minimizing confounding interactions with μ, κ, and δ opioid receptors. With pKi values of 8.65 (NOP), 6.60 (μ), 6.14 (κ), and <5 (δ), Trap-101 provides a selectivity window of approximately 114-fold over μ-opioid receptors and >4,500-fold over δ-opioid receptors . This selectivity profile is particularly suited for in vivo studies where co-engagement of classical opioid receptors would complicate interpretation of NOP-mediated effects on pain processing, reward circuitry, or motor function.

Quote Request

Request a Quote for Trap-101 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.